molecular formula C12H10N2O3 B12905811 5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione CAS No. 91973-86-3

5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12905811
CAS No.: 91973-86-3
M. Wt: 230.22 g/mol
InChI Key: VDHBDDTVYRIAPJ-UHFFFAOYSA-N
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Description

5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione typically involves the condensation of 4-methylbenzoyl chloride with pyrimidine-2,4(1h,3h)-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylbenzoyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

91973-86-3

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-(4-methylbenzoyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,16,17)

InChI Key

VDHBDDTVYRIAPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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